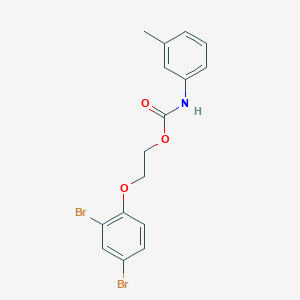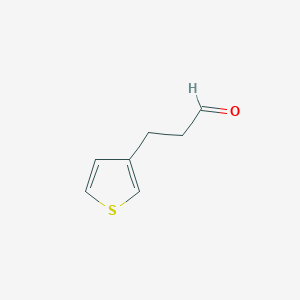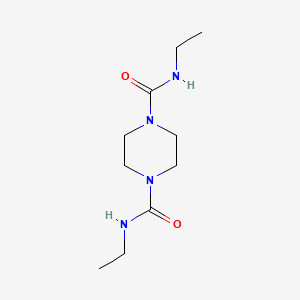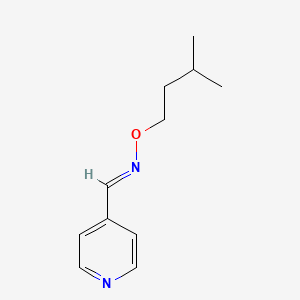
1-Naphthalen-2-yl-3-(4-nitrophenyl)prop-2-en-1-one
Übersicht
Beschreibung
1-Naphthalen-2-yl-3-(4-nitrophenyl)prop-2-en-1-one is a chalcone derivative, which is a type of α, β-unsaturated ketone. Chalcones are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound features a naphthalene ring and a nitrophenyl group, making it an interesting subject for research due to its unique structural properties.
Vorbereitungsmethoden
The synthesis of 1-Naphthalen-2-yl-3-(4-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-naphthaldehyde and 4-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process .
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
1-Naphthalen-2-yl-3-(4-nitrophenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the double bond in the chalcone structure, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often reduce the nitro group to an amino group or the double bond to a single bond, resulting in different derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly on the naphthalene ring. Common reagents for these reactions include halogens, sulfonic acids, and nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce amino derivatives.
Wissenschaftliche Forschungsanwendungen
1-Naphthalen-2-yl-3-(4-nitrophenyl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a model compound for studying chalcone derivatives.
Biology: The compound exhibits biological activities such as anti-inflammatory, antimicrobial, and anticancer properties. It is studied for its potential therapeutic applications in treating various diseases.
Medicine: Due to its biological activities, this compound is explored for drug development and as a lead compound for designing new pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-Naphthalen-2-yl-3-(4-nitrophenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes and receptors involved in inflammatory and cancer pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, it can induce apoptosis in cancer cells by activating caspases and other apoptotic proteins.
Vergleich Mit ähnlichen Verbindungen
1-Naphthalen-2-yl-3-(4-nitrophenyl)prop-2-en-1-one can be compared with other chalcone derivatives such as:
- (E)-1,3-bis(2-nitrophenyl)prop-2-en-1-one
- (E)-1-(2-nitrophenyl)-3-(3-nitrophenyl)prop-2-en-1-one
- (E)-1-(2-nitrophenyl)-3-(4-nitrophenyl)prop-2-en-1-one
These compounds share similar structural features but differ in the position and number of nitro groups. The unique combination of the naphthalene ring and the nitrophenyl group in this compound contributes to its distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
1-naphthalen-2-yl-3-(4-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO3/c21-19(12-7-14-5-10-18(11-6-14)20(22)23)17-9-8-15-3-1-2-4-16(15)13-17/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOCAPRPFHAHGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70391538 | |
| Record name | 1-naphthalen-2-yl-3-(4-nitrophenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62918-37-0 | |
| Record name | 1-naphthalen-2-yl-3-(4-nitrophenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Thiazolo[5,4-b]pyridin-2-amine, N-(phenylmethyl)-](/img/structure/B1658928.png)



![(6E)-6-[(5-chloro-2-ethoxyphenyl)methylidene]-2-ethyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B1658938.png)




![4-[(Trifluoromethyl)sulfanyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1658944.png)




